3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
Overview
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms , and a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that form the pyrimidine and benzothiazole rings . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the aromatic rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups .Scientific Research Applications
Synthesis Techniques
- A synthesis method for 4H-Pyrimido[2,1-b]benzothiazole derivatives was developed using 2-amino benzothiazole and other reagents, providing a basis for further exploration of these compounds (Baheti, Kapratwar, & Kuberkar, 2002).
- Another approach for synthesizing N-bridged heterocycles, including 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-ones, was established, offering quantitative yields and helping to rule out the formation of other potential structures (Fogla, Ankodia, Sharma, & Kumar, 2009).
Applications in Drug Synthesis and Biological Activity
- The compounds synthesized using these methods have been evaluated for their potential antimicrobial and antitumor activity. For instance, a study demonstrated the in-vitro anticancer activity of certain 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3]benzothiazole derivatives (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).
- Additionally, the synthesized compounds have been tested for their antimicrobial properties, with some demonstrating promising results against various bacterial and fungal strains (Sahu, Sahu, Samadhiya, Sahu, & Agarwal, 2016).
Novel Compounds and Derivatives
- Research has also focused on developing novel derivatives of these compounds, exploring different substituents and functional groups to enhance biological activity and explore new applications (Badne, Swamy, Bhosale, & Kuberkar, 2011).
- The potential of these compounds extends to applications in the field of medicinal chemistry, where they might serve as scaffolds for developing new drugs with specific therapeutic properties (Hilal, Ali-Shtayeh, Arafat, Al‐Tel, Voelter, & Barakat, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminopyrimidin-4-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c15-13-16-6-5-9(18-13)8-7-17-14-19(12(8)20)10-3-1-2-4-11(10)21-14/h1-7H,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJHPHBQTGIGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C4=NC(=NC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.